Norethindrone Acetate 3-Ethyl Ether
Overview
Description
Norethindrone Acetate 3-Ethyl Ether, also known as Norethisterone Acetate, is a synthetic, orally active progestin . It is used orally as a hormonal contraceptive, in the treatment of gynecological disorders such as abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause . It works by increasing levels of the hormone progesterone in your body .
Molecular Structure Analysis
Norethindrone Acetate 3-Ethyl Ether has a molecular formula of C24H32O3 and a molecular weight of 368.51 . Detailed information about its molecular structure can be found in chemical databases .Physical And Chemical Properties Analysis
Norethindrone Acetate 3-Ethyl Ether has a density of 1.1±0.1 g/cm3 and a boiling point of 481.8±45.0 °C at 760 mmHg . More detailed physical and chemical properties can be found in specialized chemical databases .Scientific Research Applications
Genitourinary Syndrome of Menopause (GSM) Treatment
Norethindrone Acetate 3-Ethyl Ether: has been utilized in the development of a novel intrauterine device designed for the spatio-temporal release of the compound as a counter-estrogenic intervention in the treatment of GSM . This condition affects millions of women globally, and the current treatment involves orally or vaginally administered estrogens, which can lead to endometrial hyperplasia. The use of progestogens like Norethindrone Acetate offers a means to counteract the effects of estrogen on the endometrial tissue, thereby decreasing unwanted side effects and improving therapeutic outcomes .
Pharmaceutical Quality Assurance
In the pharmaceutical industry, Norethindrone Acetate 3-Ethyl Ether is subject to rigorous quality assurance processes. A novel validated stability-indicating reverse phase High-Performance Liquid Chromatography (RP-HPLC) analytical method has been developed for the estimation of impurities in Norethindrone Acetate and their degradation as per ICH Q2 guidelines . This method is crucial for ensuring the safety and efficacy of pharmaceutical products containing Norethindrone Acetate.
Drug Delivery Systems
The compound’s properties are being explored for use in advanced drug delivery systems. Its stability and compatibility with various polymers make it an ideal candidate for sustained release formulations, which can be tailored to release the drug at a controlled rate over an extended period .
Mechanism of Action
Target of Action
Norethindrone Acetate 3-Ethyl Ether, also known as Norethisterone Acetate, is a progestin, a synthetic progestogen . Its primary target is the progesterone receptor , the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity .
Mode of Action
Norethindrone Acetate 3-Ethyl Ether acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It is a prodrug of norethisterone in the body .
Pharmacokinetics
Norethindrone Acetate 3-Ethyl Ether is subject to first-pass metabolism after oral dosing, resulting in an absolute bioavailability of approximately 64% for norethindrone . It is rapidly and extensively metabolized after its intravenous administration to women . The medication is a prodrug of norethindrone in the body .
Result of Action
Norethindrone Acetate 3-Ethyl Ether is used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone .
Action Environment
The action of Norethindrone Acetate 3-Ethyl Ether can be influenced by various environmental factors. For instance, it has been suggested that a combination of ethinylestradiol and norethindrone may cause embryonic damage in a zebrafish model in a dose and time responsive manner
Safety and Hazards
Future Directions
Norethindrone Acetate 3-Ethyl Ether is currently used for contraception, treatment of abnormal uterine bleeding, and as a component of hormone replacement therapy for menopause . Future research may focus on its potential uses in other medical conditions, as well as further investigation into its safety and efficacy .
properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNXOKQXQDHUJC-ZUYVPRDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@]4(C#C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021107 | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, acetate, (17α)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norethindrone Acetate 3-Ethyl Ether | |
CAS RN |
50717-99-2 | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, 17-acetate, (17α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50717-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norethindrone acetate 3-ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050717992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, acetate, (17α)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORETHINDRONE ACETATE 3-ETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2NHK2C6HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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